molecular formula C5H7IN2 B181040 3,5-Dimethyl-4-iodopyrazole CAS No. 2033-45-6

3,5-Dimethyl-4-iodopyrazole

Cat. No.: B181040
CAS No.: 2033-45-6
M. Wt: 222.03 g/mol
InChI Key: MZZXIXHKDJNBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-iodopyrazole is a heterocyclic organic compound with the molecular formula C5H7IN2. It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an iodine atom at position 4.

Mechanism of Action

Target of Action

3,5-Dimethyl-4-iodopyrazole (DMIP) is a small molecule that has been shown to interact with several targets. The primary targets of DMIP are Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis . These enzymes play crucial roles in metabolic processes.

Mode of Action

The mode of action of DMIP involves the formation of hydrogen and halogen bonds with its targets . As predicted by density functional theory (DFT) calculations, the interaction energy between DMIP molecules can be up to 32.81 kJ mol−1 , which effectively drives DMIP molecules to assemble into fibrils, sheets, and finally, tubular architectures .

Biochemical Pathways

Given its interaction with alcohol dehydrogenases, it can be inferred that dmip may influence the metabolic pathways involving these enzymes .

Result of Action

The molecular and cellular effects of DMIP’s action are largely dependent on its interaction with its targets. For instance, its interaction with alcohol dehydrogenases could potentially influence the metabolism of alcohols in the body . Moreover, DMIP has been used to prepare supramolecular assemblies with a tubular morphology, which have been used to guide the linear organization of nanostructures .

Action Environment

The action of DMIP can be influenced by environmental factors. For example, the self-assembly process of DMIP into tubular structures can be easily reversed by heating at 100 °C . This suggests that temperature is a key environmental factor that can influence the action and stability of DMIP.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-iodopyrazole typically involves the iodination of 3,5-dimethylpyrazole. One common method employs N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in a solvent such as trifluoroacetic acid (TFA) at room temperature. The process involves dissolving 3,5-dimethylpyrazole in TFA, adding N-iodosuccinimide, and stirring the mixture for about an hour. The reaction mixture is then worked up by adding water and extracting the product with ethyl acetate. The organic layer is washed with a saturated sodium bisulfite solution, dried over sodium sulfate, filtered, and concentrated to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-iodopyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted pyrazoles.

    Coupling Products: These reactions yield various biaryl and heteroaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

3,5-Dimethyl-4-iodopyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution and coupling reactions makes it a versatile intermediate.

    Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    4-Iodopyrazole: Similar in structure but lacks the methyl groups at positions 3 and 5.

    3,5-Dimethylpyrazole: Lacks the iodine atom at position 4.

Uniqueness: 3,5-Dimethyl-4-iodopyrazole is unique due to the presence of both iodine and methyl groups, which confer distinct reactivity and properties. The iodine atom makes it a valuable intermediate for cross-coupling reactions, while the methyl groups influence its steric and electronic characteristics.

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZXIXHKDJNBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174228
Record name Pyrazole, 3,5-dimethyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2033-45-6
Record name 4-Iodo-3,5-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-iodopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2033-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole, 3,5-dimethyl-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Dimethyl-4-iodopyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2H8B6U6QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-iodopyrazole
Reactant of Route 2
3,5-Dimethyl-4-iodopyrazole
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-iodopyrazole
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-iodopyrazole
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-iodopyrazole
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-iodopyrazole
Customer
Q & A

Q1: What interesting structural properties make 3,5-dimethyl-4-iodopyrazole unique in terms of self-assembly?

A1: Unlike many molecules that rely on complex designs for self-assembly, DMIP exhibits this behavior with a remarkably simple structure. Research shows that DMIP self-assembles into tubular structures with dimensions ranging from nanometers to micrometers []. This is driven by strong intermolecular interactions, specifically hydrogen bonds and halogen bonds, with a combined energy of up to 32.81 kJ mol-1 according to Density Functional Theory (DFT) calculations []. This property makes DMIP a promising candidate for applications requiring controlled organization of nanomaterials. For example, it has been successfully used as a disposable template for creating ordered gold (Au) and silver (Ag) nanochains [].

Q2: How does the structure of this compound lend itself to forming complexes with metals, and what are the potential applications of these complexes?

A2: this compound (DMIP) acts as a ligand, readily forming complexes with metals like palladium(II) []. This coordination ability stems from the presence of nitrogen atoms in the pyrazole ring, which possess lone pairs of electrons capable of forming bonds with metal ions. These palladium(II) complexes, with the general formula [PdX2(HdmIPz)2] (where X represents halogens or pseudohalogens like SCN), have shown promising results in preliminary antitumor activity tests []. This research highlights the potential of DMIP-metal complexes in developing new metal-based anticancer drugs.

Q3: What research has been conducted on the potential antitumor activity of this compound and its derivatives?

A3: Studies have investigated the antitumor potential of palladium(II) complexes containing this compound (DMIP) as a ligand []. These complexes, along with the free ligand itself, were tested against murine tumor cells. While the results are preliminary, they show that some of the DMIP-containing complexes demonstrate cytotoxic activity against these cancer cells []. This suggests that further exploration of DMIP and its derivatives as potential antitumor agents is warranted.

Q4: Beyond its use in self-assembly and potential pharmaceutical applications, what other research avenues are being explored with this compound?

A4: While the self-assembly properties and potential pharmaceutical applications of this compound (DMIP) are noteworthy, research also investigates its coordination chemistry. Scientists are exploring the synthesis, crystal structures, and magnetic properties of DMIP complexes with various metals, including copper(II) []. This broader exploration of DMIP's chemical behavior could uncover new applications in areas such as catalysis, materials science, and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.